molecular formula C17H19NO B312589 N-(2-ethylphenyl)-3-phenylpropanamide

N-(2-ethylphenyl)-3-phenylpropanamide

Cat. No.: B312589
M. Wt: 253.34 g/mol
InChI Key: IHQALJHBIDAWOM-UHFFFAOYSA-N
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Description

N-(2-ethylphenyl)-3-phenylpropanamide is a synthetic organic compound featuring a propanamide backbone substituted with a phenyl group at the 3-position and a 2-ethylphenyl group at the amide nitrogen. Key structural features include:

  • Molecular formula: C₁₈H₂₁NO (inferred from similar compounds like N-(4-bromophenyl)-3-phenylpropanamide ).
  • Functional groups: Amide linkage, aromatic phenyl rings, and an ethyl substituent on the ortho position of the phenyl ring.
    This scaffold is often modified to explore bioactivity, solubility, and receptor interactions.

Properties

Molecular Formula

C17H19NO

Molecular Weight

253.34 g/mol

IUPAC Name

N-(2-ethylphenyl)-3-phenylpropanamide

InChI

InChI=1S/C17H19NO/c1-2-15-10-6-7-11-16(15)18-17(19)13-12-14-8-4-3-5-9-14/h3-11H,2,12-13H2,1H3,(H,18,19)

InChI Key

IHQALJHBIDAWOM-UHFFFAOYSA-N

SMILES

CCC1=CC=CC=C1NC(=O)CCC2=CC=CC=C2

Canonical SMILES

CCC1=CC=CC=C1NC(=O)CCC2=CC=CC=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Substituents

The following table compares N-(2-ethylphenyl)-3-phenylpropanamide with similar compounds:

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Activity Reference
This compound C₁₈H₂₁NO 267.37 g/mol 2-ethylphenyl, 3-phenyl Not reported (inferred from analogs)
N-(4-bromophenyl)-3-phenylpropanamide C₁₅H₁₄BrNO 316.19 g/mol 4-bromophenyl, 3-phenyl Antimicrobial (inferred)
N-(2-ethylphenyl)-3-(3-methylphenyl)-propanamide (tetrazole derivative) C₁₉H₂₁N₅O 335.40 g/mol 2-ethylphenyl, 3-(3-methylphenyl), tetrazole Not reported (structural study)
(E)-N-(2-(1H-indol-3-yl-amino)vinyl)-3-(1-methyl-1H-indol-3-yl)-3-phenylpropanamide C₂₉H₂₇N₅O 461.56 g/mol Indole, vinylamino, methylindole Antimicrobial, in silico ADMET
N-(3-Oxo-1-thia-4-azaspiro[4.5]decan-4-yl)-3-phenylpropanamide C₁₈H₂₂N₂O₂S 330.45 g/mol Spirocyclic thia-azasystem Anti-coronavirus activity
Ohmefentanyl (N-phenylpropanamide derivative) C₂₃H₂₈N₂O₂ 376.49 g/mol Piperidyl, hydroxy-phenethyl Opioid μ-receptor agonist (ED₅₀: 0.001–0.004 mg/kg)

Key Observations :

  • Substituent Impact : The ethyl group in this compound enhances hydrophobicity compared to halogenated analogs (e.g., bromophenyl in ).
  • Ohmefentanyl’s piperidyl and hydroxy-phenethyl groups confer extreme opioid potency (13,100× morphine) .
Physical Properties:
  • Melting Points : Spirocyclic derivatives () melt between 68–196°C, influenced by substituents.
  • Solubility: Compounds with polar groups (e.g., hydroxyl in ) show higher solubility in ethanol/water mixtures (e.g., 0.5C₂H₅OH: 321.43 mg/mL; 0.5H₂O: 395.43 mg/mL) .

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